![molecular formula C20H14O4 B1683339 Xestoquinone CAS No. 97743-96-9](/img/structure/B1683339.png)
Xestoquinone
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Overview
Description
Xestoquinone is a biochemical.
Scientific Research Applications
Anti-Inflammatory Activity
Mechanism of Action:
Xestoquinone exhibits significant anti-inflammatory properties, primarily through the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine macrophage cells. Studies have shown that this compound and its analogues can reduce NO levels in a concentration-dependent manner, with IC50 values ranging from 1.2 to 5.0 μM .
Research Findings:
- A study conducted on various derivatives of this compound demonstrated that modifications in the quinone moiety did not adversely affect its anti-inflammatory activity. However, certain derivatives exhibited reduced cytotoxicity, making them promising candidates for further development as therapeutic agents .
- The activation of the Nrf2 pathway has been identified as a mechanism by which this compound exerts its anti-inflammatory effects, leading to the downregulation of pro-inflammatory genes such as Nos2 and Il1b.
Case Study:
In a comparative analysis, this compound was found to be comparable in effectiveness to traditional anti-inflammatory agents while exhibiting lower toxicity profiles. This suggests potential for its use in treating chronic inflammatory conditions without the adverse effects commonly associated with conventional therapies .
Antileukemic Properties
Targeting Cancer Cells:
Recent investigations have highlighted this compound's potential as an antileukemic agent. It has been shown to target leukemia cells through multiple pathways, indicating its multifaceted role in cancer therapy .
Research Findings:
- This compound demonstrated significant cytotoxic effects against various leukemia cell lines, suggesting that it could serve as a lead compound for developing new antileukemic drugs. The compound's ability to induce apoptosis in cancer cells underscores its potential utility in oncological applications .
Structure-Activity Relationship (SAR)
Optimization of Derivatives:
The structure-activity relationship studies of this compound and its derivatives reveal that minor modifications can enhance bioactivity while minimizing toxicity. For instance, monosubstituted derivatives have shown improved selectivity and reduced cytotoxicity compared to their disubstituted counterparts .
Compound | IC50 (μM) | Cytotoxicity | Mechanism |
---|---|---|---|
This compound | 1.2 - 5.0 | Moderate | Nrf2 Activation |
Adociaquinone B | 5.3 - 6.4 | High | Direct Cytotoxicity |
14-Hydroxymethylthis compound | <5.0 | Low | Anti-inflammatory |
15-Hydroxymethylthis compound | <5.0 | Low | Anti-inflammatory |
Properties
CAS No. |
97743-96-9 |
---|---|
Molecular Formula |
C20H14O4 |
Molecular Weight |
318.3 g/mol |
IUPAC Name |
(1S)-1-methyl-14-oxapentacyclo[11.6.1.02,11.04,9.016,20]icosa-2(11),3,6,9,13(20),15-hexaene-5,8,12-trione |
InChI |
InChI=1S/C20H14O4/c1-20-6-2-3-10-9-24-19(17(10)20)18(23)13-7-11-12(8-14(13)20)16(22)5-4-15(11)21/h4-5,7-9H,2-3,6H2,1H3/t20-/m0/s1 |
InChI Key |
HDONDRKCXFRHQQ-FQEVSTJZSA-N |
SMILES |
CC12CCCC3=COC(=C31)C(=O)C4=C2C=C5C(=O)C=CC(=O)C5=C4 |
Isomeric SMILES |
C[C@@]12CCCC3=COC(=C31)C(=O)C4=C2C=C5C(=O)C=CC(=O)C5=C4 |
Canonical SMILES |
CC12CCCC3=COC(=C31)C(=O)C4=C2C=C5C(=O)C=CC(=O)C5=C4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
1-XQN xestoquinone |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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